2,5-Dibromohexane

Catalog No.
S1532653
CAS No.
24774-58-1
M.F
C6H12Br2
M. Wt
243.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dibromohexane

CAS Number

24774-58-1

Product Name

2,5-Dibromohexane

IUPAC Name

2,5-dibromohexane

Molecular Formula

C6H12Br2

Molecular Weight

243.97 g/mol

InChI

InChI=1S/C6H12Br2/c1-5(7)3-4-6(2)8/h5-6H,3-4H2,1-2H3

InChI Key

MQYLGFBWOZXHHF-UHFFFAOYSA-N

SMILES

CC(CCC(C)Br)Br

Canonical SMILES

CC(CCC(C)Br)Br

The exact mass of the compound 2,5-Dibromohexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Dibromohexane is a bifunctional secondary alkyl dihalide characterized by a six-carbon backbone with bromine atoms at the C2 and C5 positions, typically supplied as a mixture of diastereomers (meso and dl). In industrial and laboratory procurement, it is primarily valued as a highly efficient C4-alkylating agent and a direct precursor for the synthesis of 2,5-dimethyl-substituted five-membered heterocycles and carbocycles . Unlike primary dihalides, its secondary bromide moieties offer a balanced reactivity profile—sufficiently reactive for direct nucleophilic displacement and oxidative addition, yet sterically hindered enough to dictate specific regiochemical outcomes in complex transition-metal-catalyzed cross-coupling and cyclization workflows.

Substituting 2,5-dibromohexane with its primary isomer, 1,6-dibromohexane, fundamentally alters the reaction trajectory; under amination conditions, the primary dihalide forms linear polymers or seven-membered rings, whereas 2,5-dibromohexane is structurally pre-organized to undergo rapid double nucleophilic displacement to form five-membered rings [1]. Furthermore, replacing it with 2,5-dichlorohexane drastically reduces the rate of oxidative addition and nucleophilic substitution. The stronger secondary carbon-chlorine bond requires harsher reaction conditions that frequently promote undesired E2 elimination pathways (alkene formation) over the desired substitution, making the dibromo variant indispensable for high-yield, mild-condition syntheses [2].

High-Selectivity Cyclization to Five-Membered Heterocycles

In ammonolysis and amination workflows, the position of the halide leaving groups dictates the product architecture. Under standard amination conditions, 2,5-dibromohexane undergoes quantitative double displacement to yield 99% of the cyclic product 2,5-dimethylpyrrolidine. In direct contrast, the primary analog 1,6-dibromohexane reacts with ammonia to form linear hexamethylenediamine, with negligible five-membered ring formation [1].

Evidence DimensionProduct distribution under amination conditions
Target Compound DataYields 99% 2,5-dimethylpyrrolidine (5-membered ring)
Comparator Or Baseline1,6-Dibromohexane yields linear hexamethylenediamine
Quantified DifferenceComplete divergence in reaction pathway (99% cyclic vs. linear polymer precursor)
ConditionsAmmonolysis/amination conditions

Procuring the correct positional isomer is critical, as 2,5-dibromohexane is uniquely required to force the cyclization into a 5-membered pyrrolidine ring rather than linear chains.

Viability in Copper-Catalyzed Suzuki-Miyaura Cross-Coupling

Unactivated secondary alkyl halides are notoriously challenging in cross-coupling due to slow oxidative addition and competing beta-hydride elimination. However, 2,5-dibromohexane successfully undergoes copper-catalyzed Suzuki-Miyaura cross-coupling with arylborons, allowing for stoichiometry-controlled selective mono- or bisarylation[1]. Conversely, secondary alkyl chlorides like 2,5-dichlorohexane exhibit significantly lower reactivity in unactivated Cu-catalyzed systems, often failing to achieve comparable yields without highly specialized, expensive ligand systems.

Evidence DimensionReactivity in unactivated secondary alkyl cross-coupling
Target Compound DataSmooth, selective mono- and bisarylation under mild Cu-catalysis
Comparator Or Baseline2,5-Dichlorohexane (requires harsher conditions, highly prone to elimination)
Quantified DifferenceEnables mild transition-metal-catalyzed arylation vs. an unreactive/elimination-prone chloride baseline
ConditionsCopper-catalyzed Suzuki-Miyaura coupling with arylborons

Buyers synthesizing complex organic materials via cross-coupling must select the dibromide to ensure sufficient reactivity and avoid the yield-destroying elimination pathways typical of secondary chlorides.

Direct Metallacycle Formation via Di-Grignard Intermediates

2,5-Dibromohexane is a highly effective precursor for the synthesis of sterically hindered metallacycles. It reacts directly with magnesium to form a di-Grignard reagent, which upon trapping with dichlorophenylsilane yields 2,5-dimethyl-1-phenyl-1-silacyclopentane [1]. Attempting this synthesis with the in-class substitute 2,5-hexanediol requires multiple preliminary activation steps (e.g., conversion to a bis-tosylate or bis-mesylate), as diols cannot form Grignard reagents. The dibromide thus streamlines procurement by serving as a direct, one-step precursor to the active organometallic nucleophile.

Evidence DimensionSynthetic steps to active organometallic nucleophile
Target Compound Data1 step (direct di-Grignard formation)
Comparator Or Baseline2,5-Hexanediol (requires ≥2 steps for activation/leaving group installation)
Quantified DifferenceElimination of intermediate activation and purification steps
ConditionsReaction with magnesium in THF followed by dichlorosilane trapping

Using the dibromide directly reduces process time and reagent costs by bypassing the need to synthetically activate a diol precursor before metallacycle formation.

Synthesis of 2,5-Dimethylpyrrolidine and Related Heterocycles

Driven by its 99% selectivity for five-membered ring formation under amination conditions, 2,5-dibromohexane is the optimal procurement choice for synthesizing 2,5-dimethylpyrrolidine derivatives. These structures are critical building blocks for pharmaceutical APIs and specialized chiral ligands where linear chain formation must be strictly avoided [1].

Production of Sterically Hindered Metallacycles

Because it readily forms a di-Grignard reagent without the need for prior hydroxyl-activation, this compound is heavily utilized in the synthesis of silacyclopentanes and phospholanes. These metallacycles are frequently employed as advanced materials or as backbones for bulky, bidentate ligands in asymmetric catalysis [2].

Selective Alkylation and Bisarylation in Materials Science

Leveraging its compatibility with mild copper-catalyzed Suzuki-Miyaura cross-coupling, 2,5-dibromohexane is used to introduce 2,5-dimethylhexane linkages between aryl groups. This is highly relevant for developing novel organic electronic materials and fine chemicals where secondary chlorides fail due to low reactivity and high elimination rates [3].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24774-58-1

General Manufacturing Information

Hexane, 2,5-dibromo-: INACTIVE

Dates

Last modified: 08-15-2023

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